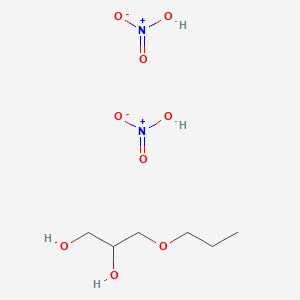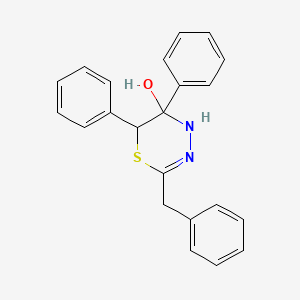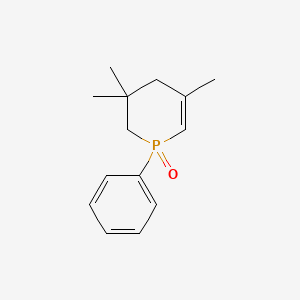
2,8-Dibromo-3H-phenothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dibromo-3H-phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including treatment of allergic conditions, asthma, cardiovascular disorders, and as inhibitors of mammalian leukotriene biosynthesis . The molecular formula of this compound is C12H5Br2NOS, and it has a molecular weight of 371.047 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dibromo-3H-phenothiazin-3-one typically involves the following steps :
Preparation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone: This intermediate is prepared from hydroquinone through oxidation using hydrogen peroxide in an alkaline solution. The hydroxyl groups are then protected by reaction with methanol under acidic conditions to yield 2,5-dimethoxy-1,4-benzoquinone.
Condensation Reaction: The 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone is then refluxed with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate. This reaction typically takes 4-6 hours.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2,8-Dibromo-3H-phenothiazin-3-one undergoes various chemical reactions, including :
Oxidation: It can act as a photocatalyst for the photochemical oxidation of sulfides to sulfoxides using molecular oxygen as the sole oxidant and a blue LED lamp as the irradiation source.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include molecular oxygen, blue LED lamps, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides and substituted phenothiazine derivatives.
Scientific Research Applications
2,8-Dibromo-3H-phenothiazin-3-one has a wide range of scientific research applications :
Chemistry: It is used as a photocatalyst for the oxidation of sulfides to sulfoxides.
Biology: The compound exhibits antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, anticancer, and lipoxygenase inhibitory activities.
Medicine: It is used in the treatment of allergic conditions, asthma, and cardiovascular disorders.
Industry: The compound is used in the synthesis of various heterocyclic derivatives with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,8-Dibromo-3H-phenothiazin-3-one involves its role as a photocatalyst in oxidation reactions . The compound absorbs light energy, which excites its electrons to a higher energy state. These excited electrons then participate in redox reactions, facilitating the oxidation of sulfides to sulfoxides. The molecular targets and pathways involved include the activation of molecular oxygen and the formation of reactive oxygen species.
Comparison with Similar Compounds
2,8-Dibromo-3H-phenothiazin-3-one can be compared with other phenothiazine derivatives, such as :
3H-Phenothiazin-3-one: Similar in structure but lacks the bromine atoms, which may affect its reactivity and applications.
2,5-Dibromo-3,6-dimethoxy-1,4-benzoquinone: An intermediate in the synthesis of this compound, it has different chemical properties and applications.
The uniqueness of this compound lies in its bromine atoms, which enhance its reactivity and make it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
62721-40-8 |
|---|---|
Molecular Formula |
C12H5Br2NOS |
Molecular Weight |
371.05 g/mol |
IUPAC Name |
2,8-dibromophenothiazin-3-one |
InChI |
InChI=1S/C12H5Br2NOS/c13-6-1-2-11-8(3-6)15-9-4-7(14)10(16)5-12(9)17-11/h1-5H |
InChI Key |
IJYZXCCMTSTETO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C3C=C(C(=O)C=C3S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]-](/img/structure/B14518952.png)
![6-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}hexanoic acid](/img/structure/B14518957.png)
![3-[(2-Bromophenyl)methylidene]oxolan-2-one](/img/structure/B14518967.png)
![1-Methyl-4-[{[(4-methylphenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene](/img/structure/B14518970.png)
![1,4-Benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]-](/img/structure/B14518971.png)
![6-Cyclopropyl-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14518972.png)

![2-[(4-Nitrophenyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14518992.png)
![Methyl 4-[(trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylate](/img/structure/B14519005.png)





